molecular formula C26H22ClNO4 B14336043 Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester CAS No. 101492-39-1

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester

Katalognummer: B14336043
CAS-Nummer: 101492-39-1
Molekulargewicht: 447.9 g/mol
InChI-Schlüssel: QFBDISZZQLAZMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a chloro-substituted ethoxyphenyl group, and a cyano-substituted phenoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the chloro and ethoxy groups. One common method involves the reaction of 2-chloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methyl chloride under basic conditions to form the ester linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro or cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar cyclopropane structure.

    Etofenprox: Another pyrethroid insecticide with structural similarities.

Uniqueness

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features provide distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

101492-39-1

Molekularformel

C26H22ClNO4

Molekulargewicht

447.9 g/mol

IUPAC-Name

[cyano-(3-phenoxyphenyl)methyl] 2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C26H22ClNO4/c1-2-30-20-13-11-19(12-14-20)26(16-24(26)27)25(29)32-23(17-28)18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15,23-24H,2,16H2,1H3

InChI-Schlüssel

QFBDISZZQLAZMT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.